2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanol
Overview
Description
2-(1,4-Dioxaspiro[45]decan-8-yl)ethanol is an organic compound with the molecular formula C10H18O3 It is characterized by a spirocyclic structure containing a 1,4-dioxane ring fused to a decane ring, with an ethanol group attached to the spiro carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanol typically involves the formation of the spirocyclic structure followed by the introduction of the ethanol group. One common method starts with the reaction of 2-acetylcyclohexanone with ethylene glycol to form the 1,4-dioxane ring. This intermediate is then subjected to hydrazone formation and iodination to yield 6-(1-iodovinyl)-1,4-dioxaspiro[4.5]decane. Finally, the iodinated compound undergoes aminocarbonylation in the presence of a palladium-phosphine precatalyst to produce the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications, with optimization of reaction conditions and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The spirocyclic structure may also play a role in its binding affinity and specificity for molecular targets.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.4]decane: Similar spirocyclic structure but with a different ring size.
1,4-Dioxaspiro[4.5]decane: Lacks the ethanol group, making it less versatile in chemical reactions.
Uniqueness
2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanol is unique due to the presence of both the spirocyclic structure and the ethanol group. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research.
Biological Activity
2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanol is a compound with a unique spirocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a dioxaspirodecane framework, which contributes to its structural rigidity and hydrophobic characteristics. The molecular formula is , with a molar mass of approximately 186.25 g/mol. Its structural uniqueness positions it as a candidate for various biological applications, particularly in neuropharmacology.
Cholinesterase Inhibition
Preliminary studies indicate that this compound may act as an inhibitor of butyrylcholinesterase (BChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's disease. The inhibition of BChE can lead to increased levels of acetylcholine, potentially enhancing cognitive function in affected individuals. The compound's structural similarity to known cholinesterase inhibitors suggests that it may exhibit similar pharmacological properties.
Interaction with Neurotransmitter Receptors
Research has also shown that derivatives of the dioxaspiro structure can interact with various neurotransmitter receptors. For instance, compounds based on the dioxaspiro framework have been evaluated for their activity as selective 5-HT1A receptor agonists. These interactions are critical for developing treatments for mood disorders and anxiety .
Synthesis
The synthesis of this compound can be achieved through several methods, including:
-
Reduction of 1,4-Dioxaspiro[4.5]decan-8-one : This involves using reducing agents such as sodium borohydride (NaBH4) to convert the ketone to the corresponding alcohol.
- Alkylation Reactions : Utilizing various alkyl halides to introduce substituents at specific positions on the dioxaspiro framework.
Case Study: Neuroprotective Effects
In a study evaluating the neuroprotective effects of related compounds, researchers found that derivatives of the dioxaspiro structure demonstrated significant protective effects against oxidative stress in neuronal cell lines. The results indicated that these compounds could mitigate cell death induced by neurotoxic agents, suggesting potential therapeutic applications for neurodegenerative diseases .
Table: Summary of Biological Activities
Properties
IUPAC Name |
2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c11-6-3-9-1-4-10(5-2-9)12-7-8-13-10/h9,11H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUGEISFHODXQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CCO)OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80473076 | |
Record name | 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80473076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135761-76-1 | |
Record name | 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80473076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-{1,4-dioxaspiro[4.5]decan-8-yl}ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.